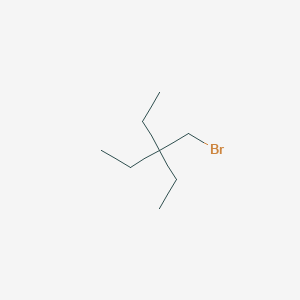

3-(Bromomethyl)-3-ethylpentane

Description

3-(Bromomethyl)-3-ethylpentane (CAS: 1494752-57-6) is a branched halogenated alkane with the molecular formula C₈H₁₇Br and an average molecular mass of approximately 193.08 g/mol (calculated from atomic weights: C=12, H=1, Br=80). Its structure consists of a pentane backbone with a bromomethyl (-CH₂Br) and an ethyl (-CH₂CH₃) group attached to the third carbon atom . This compound is primarily used as an alkylating agent or intermediate in organic synthesis, leveraging the reactivity of the bromine atom in nucleophilic substitution reactions.

Key structural features:

- Central carbon (C3) bears both bromomethyl and ethyl groups.

- Branched configuration introduces steric hindrance, influencing reaction pathways.

- Primary bromine site (bromomethyl group) enhances susceptibility to SN2 reactions.

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

3-(bromomethyl)-3-ethylpentane |

InChI |

InChI=1S/C8H17Br/c1-4-8(5-2,6-3)7-9/h4-7H2,1-3H3 |

InChI Key |

ZZYJYPWMBNNJSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-ethylpentane typically involves the bromination of 3-ethylpentane. This can be achieved through a free radical bromination process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:

Initiation: The bromine molecule dissociates into two bromine radicals under the influence of light or heat.

Propagation: A bromine radical abstracts a hydrogen atom from 3-ethylpentane, forming a 3-ethylpentyl radical. This radical then reacts with another bromine molecule to form this compound and another bromine radical.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors where the bromination reaction is carefully controlled to ensure high yield and purity. The use of advanced separation techniques, such as distillation and crystallization, helps in isolating the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-ethylpentane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, cyanide, or amine) to form different substituted products.

Elimination: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

Elimination: Alkenes are the primary products.

Oxidation and Reduction: Depending on the reagents, products can range from alcohols to alkanes.

Scientific Research Applications

3-(Bromomethyl)-3-ethylpentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its reactivity.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-ethylpentane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity makes it useful in studying enzyme mechanisms and receptor interactions.

Comparison with Similar Compounds

3-Bromo-3-methylpentane (CAS: 96-14-0)

Molecular Formula : C₆H₁₃Br

Molecular Weight : 165.07 g/mol

Structural Differences :

- The third carbon has a methyl group instead of ethyl.

- Shorter carbon chain (pentane vs. heptane-like branching in the target compound).

Reactivity Implications : - Lower molecular weight suggests higher volatility compared to 3-(bromomethyl)-3-ethylpentane.

- Reduced steric hindrance from the smaller methyl group may enhance SN2 reactivity.

3,3-Bis(bromomethyl)pentane (CAS: 67969-84-0)

Molecular Formula : Likely C₇H₁₂Br₂ (inferred from name)

Molecular Weight : ~263.89 g/mol (estimated)

Structural Differences :

- Two bromomethyl groups on the third carbon.

- No ethyl substituent. Reactivity Implications:

- Dual bromine atoms enable cross-linking or polymerization reactions.

3-(Bromomethyl)-3-ethoxy-2-methylpentane (CAS: 859934-49-9)

Molecular Formula : C₉H₁₉BrO

Molecular Weight : 223.15 g/mol

Structural Differences :

- Third carbon has ethoxy (-OCH₂CH₃) and methyl groups alongside bromomethyl.

- Oxygen atom introduces polarity.

Reactivity Implications : - Ether group reduces electrophilicity of bromine, diminishing SN2 reactivity.

- Increased steric hindrance from multiple substituents may favor elimination over substitution.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₈H₁₇Br | 193.08 | Bromomethyl, ethyl on C3 | High SN2 reactivity (primary bromide) |

| 3-Bromo-3-methylpentane | C₆H₁₃Br | 165.07 | Bromo, methyl on C3 | Moderate SN2 reactivity |

| 3,3-Bis(bromomethyl)pentane | C₇H₁₂Br₂ | ~263.89 | Two bromomethyl groups on C3 | Cross-linking potential |

| 3-(Bromomethyl)-3-ethoxy-2-methylpentane | C₉H₁₉BrO | 223.15 | Bromomethyl, ethoxy, methyl on C3 and C2 | Lower SN2, potential for elimination |

Biological Activity

3-(Bromomethyl)-3-ethylpentane is an organic compound that belongs to the class of alkyl halides, characterized by a bromomethyl group attached to a branched pentane backbone. This compound has gained attention in organic chemistry due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The bromomethyl group is a good leaving group, which allows the compound to undergo nucleophilic substitution reactions. This property can lead to the formation of more complex bioactive molecules.

Potential Mechanisms:

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles such as amines or thiols, potentially leading to the formation of biologically active derivatives.

- Formation of Reactive Intermediates: The compound may generate reactive intermediates that can interact with cellular targets, influencing various biological pathways.

Antimicrobial Studies

A study conducted on brominated alkyl compounds demonstrated significant antimicrobial activity against various bacterial strains. The study found that the introduction of bromine increased the lipophilicity of the compounds, enhancing their ability to penetrate bacterial membranes and exert toxic effects .

Anticancer Research

Research into halogenated compounds has shown promising results in cancer treatment. For instance, brominated derivatives have been found to inhibit tumor growth in vitro by inducing apoptosis in cancer cells . While direct studies on this compound are scarce, its structural similarity to these compounds suggests potential anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromobutane | Simple alkyl halide | Moderate antimicrobial activity | |

| 1-Bromo-2-methylpropane | Branched structure | Anticancer properties observed | |

| 1-Bromohexane | Straight-chain alkyl halide | Limited biological data |

This table illustrates how variations in structure can influence biological activity. The presence of branching and halogenation appears to enhance certain activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.